

## A Meta-Analysis of Orvepitant Maleate in the Treatment of Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**Orvepitant Maleate**, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been investigated as a novel therapy for chronic cough. This guide provides a meta-analysis of available clinical trial data, comparing its efficacy and safety with alternative treatments and detailing the experimental protocols employed in key studies.

# Mechanism of Action: Targeting the Neurokinin-1 Receptor

**Orvepitant Maleate** exerts its therapeutic effect by blocking the binding of Substance P (SP) to the NK-1 receptor. SP, a neuropeptide, is a key mediator in the cough reflex pathway. By inhibiting this interaction, **Orvepitant Maleate** is thought to reduce the neuronal hypersensitivity that contributes to chronic cough.





Click to download full resolution via product page

Substance P/NK-1R Signaling Pathway in Cough Reflex.

## **Clinical Trial Data: A Comparative Summary**

The following tables summarize the key efficacy and safety data from clinical trials of **Orvepitant Maleate** and a relevant comparator, Gefapixant.

## **Table 1: Efficacy of Orvepitant Maleate in Chronic Cough**



| Trial               | Patient<br>Population          | Treatment                                                 | Primary<br>Endpoint                                       | Result                                                                                                                              | Secondary<br>Endpoints                                                                                                                                        |
|---------------------|--------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| VOLCANO-<br>1[1]    | Chronic<br>Refractory<br>Cough | Orvepitant 30<br>mg once daily<br>for 4 weeks             | Change from baseline in daytime cough frequency at week 4 | Statistically significant reduction of 18.9 coughs/h (26%) from a mean baseline of 71.4 coughs/h (p < 0.001)[1]                     | Significant improvement s in cough severity VAS and quality of life[1]                                                                                        |
| VOLCANO-<br>2[2][3] | Chronic<br>Refractory<br>Cough | Orvepitant<br>10, 20, 30 mg<br>once daily for<br>12 weeks | Change in<br>awake cough<br>frequency at<br>week 12       | Not statistically significant in the full analysis set. Near significant reduction with 30 mg in high- frequency coughers (p=0.066) | Statistically significant improvement s with 30 mg in Leicester Cough Questionnair e (p=0.009), Cough Severity VAS (p=0.034), and Urge-to-Cough VAS (p=0.005) |



|                 |               |               |              |             | Reduced          |
|-----------------|---------------|---------------|--------------|-------------|------------------|
|                 |               |               |              | Lower       | cough            |
|                 |               |               |              | (better)    | frequency        |
| IPF-<br>COMFORT | Idiopathic    | Orvepitant 10 | Change from  | coughing    | and urge to      |
|                 | Pulmonary     | mg and 30     | baseline in  | severity    | cough with 30    |
|                 | Fibrosis with | mg once daily | IPF Coughing | scores with | mg. Improved     |
|                 | Chronic       | for 4 weeks   | Severity     | 30 mg       | health-related   |
|                 | Cough         | (cross-over)  | Scale        | Orvepitant  | quality of life. |
|                 |               |               |              | compared to | No benefit       |
|                 |               |               |              | placebo     | with 10 mg       |
|                 |               |               |              |             | dose             |
|                 |               |               |              | •           | with 10 mg       |

**Table 2: Efficacy of Gefapixant in Chronic Cough** (Comparator)



| Trial   | Patient<br>Population                            | Treatment                                          | Primary<br>Endpoint                                          | Result                                                                   | Secondary<br>Endpoints                                                                                                             |
|---------|--------------------------------------------------|----------------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| COUGH-1 | Refractory or<br>Unexplained<br>Chronic<br>Cough | Gefapixant<br>45 mg twice<br>daily for 12<br>weeks | Reduction in<br>24-hour<br>cough<br>frequency at<br>12 weeks | Statistically significant 18.45% reduction relative to placebo (p=0.041) | Awake cough frequency reduction trending towards significance (p=0.056)                                                            |
| COUGH-2 | Refractory or<br>Unexplained<br>Chronic<br>Cough | Gefapixant<br>45 mg twice<br>daily for 24<br>weeks | Reduction in<br>24-hour<br>cough<br>frequency at<br>24 weeks | Statistically significant 14.64% reduction relative to placebo (p=0.031) | Statistically significant reduction in awake cough frequency (p=0.022) and improvement in cough- related quality of life (p=0.042) |

**Table 3: Safety and Tolerability of Orvepitant Maleate** 



| Trial          | Most Common Adverse Events (Orvepitant vs. Placebo)                                                                                   | Serious Adverse<br>Events                                                                   | Discontinuations<br>due to Adverse<br>Events                                    |
|----------------|---------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| VOLCANO-2      | Headache (8.9% vs<br>5.1%), Dizziness<br>(6.3% vs 1.3%),<br>Fatigue (13.9% vs<br>5.1%), Somnolence<br>(6.3% vs 0%) with 30<br>mg dose | Not specified                                                                               | 2 subjects (2.5%) in<br>the 30 mg group                                         |
| IPF-COMFORT    | More AEs reported with orvepitant, but not considered treatment-related. Dizziness was a possible treatment-related AE.               | 7 participants had<br>serious adverse<br>events, none<br>considered related to<br>treatment | One participant withdrew due to dizziness which may have been due to orvepitant |
| Pruritus Trial | Asthenia, dizziness,<br>dry mouth,<br>hyperhidrosis (all mild<br>to moderate)                                                         | No serious AEs<br>reported                                                                  | Not specified                                                                   |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key **Orvepitant Maleate** studies.

## **VOLCANO-1 Study Protocol**

- Study Design: An exploratory, open-label clinical study.
- Participants: 13 patients with chronic refractory cough, with a daytime cough frequency of >3 to <250 coughs/h.</li>



- Intervention: Orvepitant 30 mg administered orally once daily for 4 weeks.
- Outcome Measures:
  - Primary: Change from baseline in daytime cough frequency at week 4, measured by a 24hour ambulatory cough monitor.
  - Secondary: Cough severity visual analog scale (VAS) score, global ratings of change for cough frequency and severity, and Cough-specific Quality of Life Questionnaire score.
- Assessments: Objective cough frequency was measured at baseline, week 1, week 4, and week 8 (4 weeks post-treatment).

## **VOLCANO-2 Study Protocol**

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- Participants: 315 patients with refractory or unexplained chronic cough for at least one year and an awake cough frequency of ≥10 coughs per hour.
- Intervention: Patients were randomized to receive Orvepitant (10 mg, 20 mg, or 30 mg) or placebo, once daily for 12 weeks.
- Outcome Measures:
  - Primary: Change in awake cough frequency at week 12, measured by a VitaloJAK® ambulatory cough monitor.
  - Secondary: Leicester Cough Questionnaire, cough severity VAS, and urge to cough VAS.
- Assessments: Cough frequency was evaluated at weeks 2, 4, and 12. Patient-reported outcomes were measured at weeks 2, 4, 8, and 12.

### **IPF-COMFORT Study Protocol**

 Study Design: A multi-center, double-blind, randomized, placebo-controlled, 2-period crossover study.







- Participants: Approximately 88 to 108 patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF) and a troublesome cough for at least 8 weeks.
- Intervention: A two-period cross-over design where participants received both Orvepitant and placebo for two different 4-week treatment periods, separated by a 3-week washout period.
   Two dose cohorts were evaluated: 10 mg and 30 mg of Orvepitant.
- Outcome Measures:
  - Primary: Change from baseline in the IPF Coughing Severity Scale.
  - Secondary: Leicester Cough Questionnaire (LCQ) total score, cough frequency, and urge to cough.
- Assessments: Participants completed a daily electronic diary to record cough severity and wore a cough frequency monitor for three 24-hour periods.





Click to download full resolution via product page

Experimental Workflow of the IPF-COMFORT Study.



## **Comparison with Other Alternatives**

While **Orvepitant Maleate** shows promise as a targeted therapy for chronic cough, it is important to consider its performance in the context of other available and emerging treatments.

- Gefapixant: A P2X3 receptor antagonist, Gefapixant has also demonstrated efficacy in reducing cough frequency in large Phase 3 trials. The primary adverse event associated with Gefapixant is taste disturbance, which has led to higher discontinuation rates in some studies compared to placebo.
- Aprepitant: Another NK-1 receptor antagonist, Aprepitant, has shown efficacy in reducing cough in patients with lung cancer. While this demonstrates the potential of the NK-1 pathway as a target, direct comparative data for chronic refractory cough is limited.
- Other Off-Label Treatments: Currently, treatments for refractory chronic cough are often offlabel and include medications like gabapentin, pregabalin, and certain antidepressants, which have shown mixed results.

## Conclusion

The available clinical trial data suggests that **Orvepitant Maleate**, particularly at a 30 mg daily dose, can be an effective and well-tolerated treatment for reducing cough frequency and severity, and improving the quality of life in patients with chronic refractory cough and idiopathic pulmonary fibrosis-associated cough. While the primary endpoint for cough frequency was not met in the larger VOLCANO-2 study's full analysis set, the consistent positive signals in patient-reported outcomes are clinically meaningful.

Further research, including head-to-head comparative trials, is needed to fully establish the position of **Orvepitant Maleate** in the evolving landscape of chronic cough therapies. The favorable safety profile observed to date is a significant advantage. The detailed experimental protocols provided in this guide offer a foundation for the design of future investigations in this critical area of unmet medical need.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nerretherapeutics.com [nerretherapeutics.com]
- 3. Orvepitant successful in decreasing symptoms of chronic cough Medical Conferences [conferences.medicom-publishers.com]
- To cite this document: BenchChem. [A Meta-Analysis of Orvepitant Maleate in the Treatment of Chronic Cough]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609775#meta-analysis-of-orvepitant-maleate-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com